molecular formula C9H13BO3 B1587957 2,5-Dimethyl-4-methoxyphenylboronic acid CAS No. 246023-54-1

2,5-Dimethyl-4-methoxyphenylboronic acid

Cat. No.: B1587957
CAS No.: 246023-54-1
M. Wt: 180.01 g/mol
InChI Key: IUUWNGBWUJVQCF-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-methoxyphenylboronic acid is an organoboron compound with the molecular formula C9H13BO3. It is a derivative of phenylboronic acid, featuring two methyl groups and a methoxy group attached to the phenyl ring. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

The primary target of 2,5-Dimethyl-4-methoxyphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

This compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (this compound) transfers its organic group to the palladium catalyst . This is a key step in the Suzuki–Miyaura cross-coupling reaction .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, is a critical pathway in organic synthesis . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in the synthesis of various organic compounds .

Result of Action

The result of this compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the compound should be stored in an inert atmosphere at room temperature . Additionally, it’s important to avoid dust formation and inhalation, as well as contact with skin and eyes . The compound’s action may also be affected by the presence of strong oxidizing agents, strong acids, and strong bases .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethyl-4-methoxyphenylboronic acid can be synthesized through various methods. One common approach involves the borylation of 2,5-dimethyl-4-methoxyphenyl halides using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the borylation process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-methoxyphenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-4-methoxyphenylboronic acid is unique due to its specific substitution pattern, which provides a balance of steric and electronic effects. This makes it particularly useful in selective organic transformations and in the synthesis of complex molecules where precise control over reactivity is required .

Properties

IUPAC Name

(4-methoxy-2,5-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-6-5-9(13-3)7(2)4-8(6)10(11)12/h4-5,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUWNGBWUJVQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C)OC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30411923
Record name (4-Methoxy-2,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30411923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246023-54-1
Record name (4-Methoxy-2,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30411923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dimethyl-4-methoxybenzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-bromo-2,5-dimethylanisole (5, 172 g, 0.8 mol) in anhydrous THF (800 ml) was treated dropwise with a solution of n-butyl lithium (2.5 M solution in hexane, 352 mL, 0.88 mol, 1.1 equiv) in hexane at −60-−65° C. under N2. The resulting reaction mixture was stired at −60-−65° C. for an additional 30 min before being treated dropwise with B(OiPr)3 (165.44 g, 203.2 mL, 0.88 mol, 1.1 equiv) at −60 to −65° C. The reaction mixture was stirred at −60 to −65° C. for an additional 1 h. The reaction was then quenched with saturated NH4Cl aqueous solution (750 mL) at −60 to −65° C., and the resulting mixture was gradually warmed to 0° C. for 1 h and subsequently to room temperature. The two layers were separated, and the aqueous layer was extracted with EtOAc/THF (1:1, 400 mL). The combined organic extracts were then washed with H2O (400 mL), and saturated NaCl solution (400 mL), dried over MgSO4, and concentrated in vacuo. The residual white solids were then suspended in heptane (500 mL), and the resulting suspension was stirred at room temperature for 30 min. The solids were collected by filtration and washed with heptane (2×200 mL), dried in vacuo at 40-45° C. for overnight. The crude product (6, 116.7 g, 144.0 g theoretical, 81%) was obtained as a white powder.
Quantity
172 g
Type
reactant
Reaction Step One
Quantity
352 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
203.2 mL
Type
reactant
Reaction Step Two
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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